Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is a synthetic compound featuring a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a difluoromethyl substituent at the 3-position of the azetidine ring. Its molecular formula is and it has a molecular weight of approximately 236.26 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science.
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate can be synthesized through several organic reactions involving specific precursors. The compound is often referenced in chemical databases and literature related to synthetic organic chemistry.
This compound falls under the category of azetidine derivatives, which are known for their structural complexity and biological activity. Azetidines are four-membered nitrogen-containing heterocycles that can exhibit diverse pharmacological properties, making them valuable in drug discovery and development .
The synthesis of tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. Key steps in the synthesis include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity. Techniques such as recrystallization or chromatography are commonly employed for purification purposes .
The molecular structure of tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 236.26 g/mol |
IUPAC Name | tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate |
InChI | InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-10(4-13,6-14)7(11)12/h7H,4-6,13H2,1-3H3 |
InChI Key | VOVPKQOPISMOGV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CN)C(F)F |
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions:
The specific reagents and conditions used in these reactions can significantly influence the yield and purity of the products formed. For example, oxidation may yield oxides while substitution reactions could introduce new functional groups into the molecule .
The mechanism of action for tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors, leading to modulation of their activity. The presence of both amino and carboxylic functional groups enhances its potential for biological interactions .
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is typically a solid at room temperature with properties influenced by its molecular structure.
Key chemical properties include:
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate has several notable applications:
The azetidine ring, a saturated four-membered nitrogen heterocycle, represents a strategically valuable scaffold in modern medicinal chemistry due to its unique physicochemical properties and conformational constraints. Characterized by significant ring strain (estimated at ~25 kcal/mol) [2] [8], azetidines exhibit enhanced reactivity compared to larger cyclic amines while maintaining superior hydrolytic and metabolic stability relative to highly strained aziridines. This balanced strain profile enables diverse functionalization while retaining sufficient stability for drug development [2]. The azetidine ring adopts a puckered conformation with bond angles compressed to approximately 88-92° [8], imparting structural rigidity that precisely orients pharmacophoric elements in three-dimensional space – a critical feature for target engagement.
Table 1: Comparative Analysis of Saturated Nitrogen Heterocycles
Parameter | Aziridine | Azetidine | Pyrrolidine |
---|---|---|---|
Ring Size | 3-membered | 4-membered | 5-membered |
Ring Strain (kcal/mol) | ~27 | ~25 | ~6 |
C-N-C Angle (°) | ~60 | ~88-92 | ~108 |
Relative Reactivity | High | Moderate | Low |
Metabolic Stability | Low | Moderate-High | Moderate |
The incorporation of azetidine rings significantly improves key drug-like properties in bioactive molecules. Azetidines reduce the number of rotatable bonds per heavy atom, enhance solubility through dipole moment contributions (~1.8 Debye), and lower topological polar surface area (TPSA) compared to bulkier heterocycles [1] [4]. These features collectively promote blood-brain barrier permeability, evidenced by Pfizer's PF-3635659 (a muscarinic M3 receptor antagonist) containing an azetidine core that demonstrated efficacious 24-hour bronchodilation in COPD models [4]. Furthermore, the azetidine scaffold serves as a proline bioisostere, disrupting peptide conformation while maintaining hydrogen-bonding capabilities, as observed in L-azetidine-2-carboxylic acid – a natural proline antagonist isolated from Convallaria majalis [4] [8].
The strategic incorporation of difluoromethyl (-CF2H) and aminomethyl (-CH2NH2) groups at the C3 position of the azetidine ring creates a multifaceted pharmacophore with optimized electronic, steric, and physicochemical properties. The difluoromethyl group serves as a lipophilic hydrogen-bond donor isostere, exhibiting enhanced metabolic stability compared to hydroxyl or carbonyl groups while maintaining polarity [4]. This substituent lowers pKa (to ~10.5-12.5), reduces basicity of the ring nitrogen, and provides two orthogonal vectors for molecular design [6] [8]. The geminal disubstitution pattern at C3, as in tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate, induces significant steric encumbrance that restricts conformational flexibility, potentially improving target selectivity.
Table 2: Electronic and Physicochemical Effects of Azetidine C3 Substituents
C3 Substituent | Electronic Effect | LogP Contribution | Metabolic Liability | Key Applications |
---|---|---|---|---|
Aminomethyl | +σI (inductive) | -0.7 to -1.2 | Moderate (oxidation) | Peptide mimetics, cation binding |
Difluoromethyl | Strong -σI, +σR | +0.8 to +1.3 | Low | Bioisostere for alcohols/thiols |
Hydroxymethyl | Moderate -σI | -1.2 to -1.8 | High (glucuronidation) | H-bond donor, solubility enhancer |
Fluoro | Strong +σI | +0.1 to +0.3 | Very low | Metabolic blocking, conformation |
The aminomethyl group provides a primary handle for diversification through amide formation, reductive amination, or urea synthesis. Structural analogues like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS# 1083181-23-0) [6] and tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS# 1008526-71-3) [7] demonstrate how C3 substituent variation tunes polarity: the fluorinated derivative exhibits reduced basicity (pKa ~7.5) and increased membrane permeability, while the hydroxylated analogue enhances aqueous solubility through H-bonding capacity. The simultaneous presence of difluoromethyl and aminomethyl groups creates a zwitterionic character that may improve tissue distribution profiles – the difluoromethyl group offsets the polarity of the protonated aminomethyl group, maintaining optimal LogD7.4 values (-1 to 2) for membrane permeability [4] [8].
The development of tert-butoxycarbonyl (Boc) protection marked a transformative advancement in azetidine chemistry, enabling the synthesis and functionalization of previously inaccessible derivatives. Early synthetic routes to azetidines suffered from limitations in stereocontrol and functional group tolerance, particularly for 3,3-disubstituted variants [5] [8]. The introduction of Boc protection addressed these challenges by: (1) preventing N-alkylation side reactions; (2) reducing ring strain-induced decomposition; (3) enabling chiral resolution of racemates via diastereomeric salt formation; and (4) providing orthogonal protection strategies for multifunctional azetidines.
Table 3: Historical Development of Boc-Azetidine Chemistry
Time Period | Key Advancements | Representative Compounds | Impact on Drug Discovery |
---|---|---|---|
Pre-2000 | Limited access to 3-monosubstituted azetidines | Azetidine-3-carboxylic acid derivatives | Proof-of-concept for ring stability |
2000-2010 | Boc-mediated asymmetric synthesis of 3,3-disubstituted azetidines | tert-Butyl 3-aminomethylazetidine-1-carboxylate (CAS# 325775-44-8) | Enabled fragment-based drug design |
2010-2020 | Catalytic methods for chiral Boc-azetidines | tert-Butyl 3-(aminomethyl)-3-arylazetidine-1-carboxylates | Accelerated development of CNS-active candidates |
2020-Present | Late-stage diversification via cross-coupling | Difluoromethyl derivatives with spiro-/fused architectures | Targeted protein degradation applications |
The synthetic versatility of Boc-protected precursors is exemplified by tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS# 325775-44-8) [3], which serves as a key building block for GABAB receptor agonists and enzyme inhibitors. Modern synthetic routes employ Horner-Wadsworth-Emmons reactions between N-Boc-azetidin-3-one and functionalized phosphonates, followed by stereoselective hydrogenation, to access chiral 3,3-disubstituted azetidines [5]. Recent innovations leverage ring strain to drive [3+1] cycloadditions and transition metal-catalyzed C-H functionalization of Boc-azetidines, enabling direct access to molecular complexity. The commercial availability of tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate derivatives represents the culmination of these methodological advances, providing medicinal chemists with stable crystalline solids amenable to multistep synthesis [3] [6] [7]. These compounds have become indispensable in developing covalent inhibitors, antibody-drug conjugates, and bifunctional chimeric molecules where controlled introduction of basic nitrogen and fluorine atoms is required for target engagement and pharmacokinetic optimization [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3